(5-Phenylmethoxypyridin-3-yl) acetate

Description

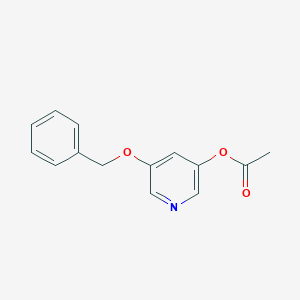

(5-Phenylmethoxypyridin-3-yl) acetate is a pyridine derivative characterized by a phenylmethoxy substituent at the 5-position and an acetate ester group at the 3-position of the pyridine ring.

Properties

Molecular Formula |

C14H13NO3 |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

(5-phenylmethoxypyridin-3-yl) acetate |

InChI |

InChI=1S/C14H13NO3/c1-11(16)18-14-7-13(8-15-9-14)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

InChI Key |

OUOJAISPNRVMHS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CN=CC(=C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

(E)-Methyl 3-(5-Methoxypyridin-3-yl) Acrylate

- Structure : Features a methoxy group at the 5-position and an acrylate ester at the 3-position of the pyridine ring.

- Key Data: Molecular Formula: C₁₀H₁₁NO₃ Molecular Weight: 193.20 g/mol CAS Registry: 1000896-01-4 Pricing: $400 (1 g), $1,600 (5 g), $4,800 (25 g) .

- Comparison : The absence of a phenyl group in the methoxy substituent reduces steric bulk compared to (5-phenylmethoxypyridin-3-yl) acetate. The acrylate ester may enhance reactivity in polymerization or conjugation reactions, whereas the acetate group in the target compound could favor hydrolytic stability .

N-(4-Hydroxy-5-((Trimethylsilyl)Ethynyl)Pyridin-3-yl) Acetamide

- Structure : Contains an acetamide group at the 3-position and a trimethylsilyl-protected ethynyl group at the 5-position.

- The ethynyl substituent offers click chemistry utility, a feature absent in the phenylmethoxy group of the target compound .

6-Oxo-1-(3-Phenylpropanoyl)-1,2,3,6-Tetrahydropyridin-3-yl Acetate

- Structure: A dihydropyridone derivative with a 3-phenylpropanoyl chain and an acetate group at the 3-position.

Data Tables

Table 1: Physicochemical Properties of Analogous Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound | C₁₄H₁₃NO₃ | 243.26 (calculated) | Not reported | 5-Phenylmethoxy, 3-acetate |

| (E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate | C₁₀H₁₁NO₃ | 193.20 | 1000896-01-4 | 5-Methoxy, 3-acrylate |

| N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)pyridin-3-yl)acetamide | C₁₃H₂₀N₂O₂Si | 280.40 (calculated) | Not reported | 5-Trimethylsilyl ethynyl, 3-acetamide |

Table 2: Commercial Availability of Key Analogues (From Catalogs)

| Compound Name | Catalog Number | Quantity | Price (USD) |

|---|---|---|---|

| (E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate | HB142-1 | 1 g | 400 |

| (E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate | HB142-2 | 5 g | 1,600 |

| (E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate | HB142-3 | 25 g | 4,800 |

Research Findings and Implications

Synthetic Challenges: The synthesis of pyridine derivatives with bulky substituents (e.g., phenylmethoxy) may require advanced coupling strategies, as seen in studies of 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives .

Spectroscopic Elucidation : UV and NMR spectroscopy are critical for confirming substituent positions in pyridine analogues, as demonstrated in the characterization of Zygocaperoside and Isorhamnetin-3-O glycoside .

Lumping Strategy Relevance : Compounds with similar backbone structures (e.g., pyridine cores) but varying substituents may exhibit comparable reactivity or degradation pathways, enabling grouped analysis in computational or environmental studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.